Pregna-5,17(20)-dien-3beta-ol, (E)-
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Overview
Description
Pregna-5,17(20)-dien-3beta-ol, (E)-, commonly known as Pregnenolone, is a natural steroid hormone synthesized from cholesterol in the adrenal glands, gonads, and brain. Pregnenolone is a precursor to other steroid hormones such as progesterone, estrogen, and testosterone. It has been the subject of scientific research for its potential therapeutic applications in various medical conditions.
Mechanism Of Action
Pregnenolone acts on several receptors in the brain, including the GABA-A receptor, NMDA receptor, and sigma-1 receptor. It has been shown to enhance GABAergic neurotransmission, which can have anxiolytic and sedative effects. Pregnenolone has also been shown to modulate the NMDA receptor, which can improve cognitive function and memory.
Biochemical And Physiological Effects
Pregnenolone has been shown to have several biochemical and physiological effects in the body. It has been shown to increase levels of other steroid hormones, including progesterone, estrogen, and testosterone. Pregnenolone has also been shown to have anti-inflammatory and anti-oxidant effects, which can protect against oxidative stress and inflammation.
Advantages And Limitations For Lab Experiments
Pregnenolone has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its low toxicity. However, its short half-life and rapid metabolism can make it difficult to study in vivo. Additionally, the effects of pregnenolone can vary depending on the dose and the individual, making it challenging to interpret results.
Future Directions
There are several future directions for research on pregnenolone. One area of interest is its potential therapeutic applications in neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Pregnenolone has also been studied for its potential anti-cancer properties, and future research may explore its use in cancer treatment. Additionally, there is interest in developing pregnenolone analogs that have improved pharmacokinetic properties and increased potency.
Conclusion
Pregna-5,17(20)-dien-3beta-ol, (E)-, or pregnenolone, is a natural steroid hormone synthesized from cholesterol. It has been the subject of scientific research for its potential therapeutic applications in various medical conditions. Pregnenolone acts on several receptors in the brain, improving cognitive function and memory. It has several biochemical and physiological effects in the body, including anti-inflammatory and anti-oxidant effects. Future research may explore its potential therapeutic applications in neurodegenerative diseases and cancer treatment, as well as the development of pregnenolone analogs with improved properties.
Synthesis Methods
Pregnenolone can be synthesized from cholesterol in a multi-step process involving several enzymes, including cholesterol side-chain cleavage enzyme, 3-beta-hydroxysteroid dehydrogenase, and 17-alpha-hydroxylase. The synthesis of pregnenolone occurs primarily in the adrenal glands, but it can also be produced in the gonads and brain.
Scientific Research Applications
Pregnenolone has been studied for its potential therapeutic applications in various medical conditions, including Alzheimer's disease, depression, anxiety, and schizophrenia. It has been shown to have neuroprotective and neurotrophic effects on the brain, improving cognitive function and memory. Pregnenolone has also been studied for its potential anti-inflammatory, anti-oxidant, and anti-cancer properties.
properties
CAS RN |
1159-25-7 |
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Product Name |
Pregna-5,17(20)-dien-3beta-ol, (E)- |
Molecular Formula |
C21H32O |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17E)-17-ethylidene-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C21H32O/c1-4-14-6-8-18-17-7-5-15-13-16(22)9-11-21(15,3)19(17)10-12-20(14,18)2/h4-5,16-19,22H,6-13H2,1-3H3/b14-4+/t16-,17-,18-,19-,20+,21-/m0/s1 |
InChI Key |
PCCYSJPJAOIFIV-QPXDLIRYSA-N |
Isomeric SMILES |
C/C=C/1\CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES |
CC=C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Canonical SMILES |
CC=C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
synonyms |
(3β,17E)-Pregna-5,17(20)-dien-3-ol |
Origin of Product |
United States |
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